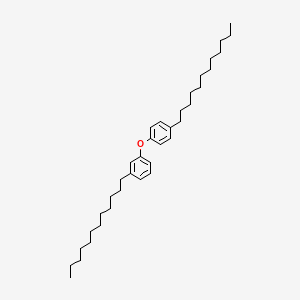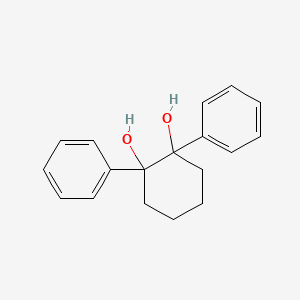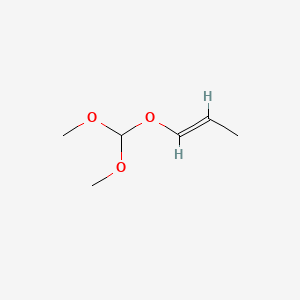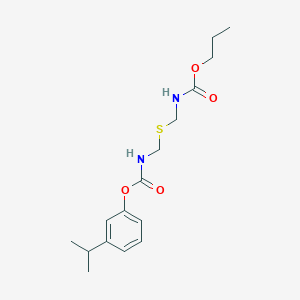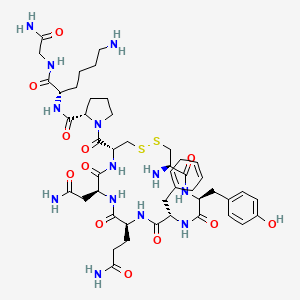
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity in its actions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The final steps involve cyclization and deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide, potentially enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with altered disulfide bonds.
科学研究应用
Chemistry: In chemistry, (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology: In biological research, this compound is used to investigate the mechanisms of vasopressin receptor activation and signaling pathways. It helps in understanding how modifications to the peptide structure can influence its interaction with receptors and subsequent biological effects.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used to treat conditions related to water retention and blood pressure regulation, such as diabetes insipidus and certain types of hypotension.
Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. Its stability and specificity make it a valuable candidate for drug design and formulation studies.
作用机制
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin exerts its effects by binding to vasopressin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that lead to the desired physiological effects, such as water retention and vasoconstriction. The molecular targets include the V1a, V1b, and V2 receptors, each mediating different aspects of the compound’s action.
相似化合物的比较
Desmopressin: A synthetic analog of vasopressin with a longer half-life and increased specificity for the V2 receptor.
Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Lypressin: A synthetic form of lysine vasopressin used in the treatment of diabetes insipidus.
Uniqueness: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is unique due to its specific structural modifications, which may confer enhanced stability and receptor specificity compared to other analogs. These modifications can potentially lead to improved therapeutic profiles and reduced side effects.
属性
CAS 编号 |
71753-39-4 |
|---|---|
分子式 |
C46H67N13O12S2 |
分子量 |
1058.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(cyclohexa-1,4-dien-1-ylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H67N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-2,8,11-14,28-35,60H,3-7,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
ACMUDKDJNFFTCV-DZCXQCEKSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


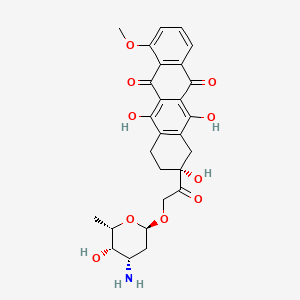
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
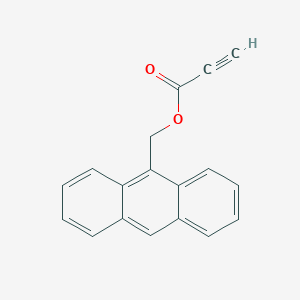
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
